5-Nitropyridine-2-sulfonyl chloride
Overview
Description
5-Nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClN2O4S and a molecular weight of 222.61 g/mol. It appears as a white to yellow powder. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other commercial substances .
Mechanism of Action
Target of Action
It is known to be a useful reagent in the synthesis of various compounds .
Biochemical Pathways
The compound is involved in the synthesis of a series of 2-substituted-5-nitropyridines . This process involves a two-step reaction starting from 3-nitropyridine to form 5-nitropyridine-2-sulfonic acid .
Result of Action
It is known to be a useful reagent in the synthesis of hydroxypyrone derivatives with hiv protease inhibitory properties .
Action Environment
The action of 5-Nitropyridine-2-sulfonyl chloride can be influenced by environmental factors such as temperature and the presence of other chemical agents. For instance, its synthesis involves the use of an organic solvent and the reaction is carried out under an inert atmosphere at 2-8°C .
Biochemical Analysis
Biochemical Properties
It is known that nitropyridines, a broader class of compounds that includes 5-Nitropyridine-2-sulfonyl chloride, can participate in various biochemical reactions
Molecular Mechanism
It is known that nitropyridines can undergo a variety of reactions, including electrophilic aromatic substitution
Preparation Methods
5-Nitropyridine-2-sulfonyl chloride can be synthesized through a multi-step process starting from pyridine. One common method involves the nitration of pyridine to form 3-nitropyridine, which is then converted to 5-nitropyridine-2-sulfonic acid in a two-step reaction . The sulfonic acid is then chlorinated to produce this compound . The reaction conditions typically involve the use of strong acids and chlorinating agents.
Chemical Reactions Analysis
5-Nitropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: The nitro group can be reduced to an amino group under appropriate conditions, and the sulfonyl chloride group can be oxidized to a sulfonic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Scientific Research Applications
5-Nitropyridine-2-sulfonyl chloride has several applications in scientific research:
Biology: It can be used to modify biological molecules, such as proteins and peptides, by introducing sulfonyl chloride groups that can react with nucleophilic sites.
Industry: It is used in the production of agrochemicals and other commercial substances.
Comparison with Similar Compounds
5-Nitropyridine-2-sulfonyl chloride can be compared with other pyridine derivatives, such as:
3-Nitropyridine: Another nitropyridine derivative that can be used as a precursor in the synthesis of this compound.
Pentachloropyridine: A perhalogenated pyridine derivative with broad applications in organic synthesis.
2-Fluoro-5-fluoroalkoxypyridines: Fluorinated pyridine derivatives used in various chemical reactions.
The uniqueness of this compound lies in its combination of a nitro group and a sulfonyl chloride group, which provides distinct reactivity and applications in organic synthesis and chemical modification of biological molecules .
Properties
IUPAC Name |
5-nitropyridine-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O4S/c6-13(11,12)5-2-1-4(3-7-5)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCUBTGLOUZACX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622521 | |
Record name | 5-Nitropyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174485-82-6 | |
Record name | 5-Nitropyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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